molecular formula C20H18O5 B5833234 Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate

Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate

Cat. No.: B5833234
M. Wt: 338.4 g/mol
InChI Key: VWAYUSMWQKVLNF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate is an organic compound with a complex structure that includes an ethyl ester group, a methoxyphenyl group, and a dioxoindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the dioxoindene moiety can be reduced to form alcohols.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives of the dioxoindene moiety.

    Substitution: Formation of various ester derivatives depending on the substituent used.

Scientific Research Applications

Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate involves its interaction with various molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The dioxoindene moiety can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: Similar structure but lacks the dioxoindene moiety.

    4-Methoxyphenylacetic acid: Similar methoxyphenyl group but different functional groups.

    Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but different ester group.

Uniqueness

Ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate is unique due to the presence of the dioxoindene moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)-1,3-dioxoinden-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-25-17(21)12-20(13-8-10-14(24-2)11-9-13)18(22)15-6-4-5-7-16(15)19(20)23/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAYUSMWQKVLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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